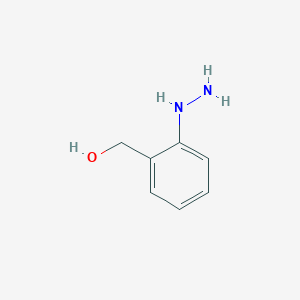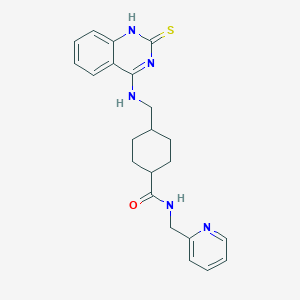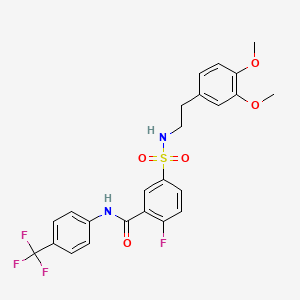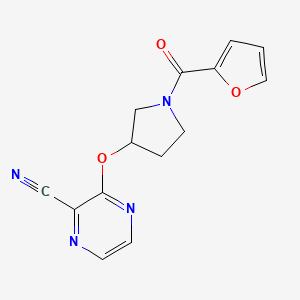
5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "4-Br-ETMI" and is known for its unique chemical properties that make it useful in a variety of laboratory experiments. In
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
A study by Vekariya et al. (2017) explored the microwave-assisted green synthesis of imidazo[2,1-b]thiazole derivatives, closely related to the chemical structure of interest. These derivatives were synthesized using a biodegradable and green reaction medium, indicating a potential environmentally friendly method for the synthesis of similar compounds (Vekariya et al., 2017).
Radical Cyclisation Applications
Allin et al. (2005) demonstrated the use of 2-(2-Bromophenyl)ethyl groups, similar to 5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole, in radical cyclisation reactions for synthesizing tri- and tetra-cyclic heterocycles. This process involves alkylating azoles for the synthesis of radical precursors, indicating its utility in creating complex organic structures (Allin et al., 2005).
Photochromic and Magnetic Behavior in Cobalt(II) Complexes
Cao et al. (2015) synthesized multifunctional mononuclear bisthienylethene-cobalt(II) complexes using a compound structurally similar to this compound. These complexes displayed unique photochromic behavior and slow magnetic relaxation, suggesting potential applications in materials science and magnetic storage technologies (Cao et al., 2015).
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1-ethyl-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-3-15-11(8-14-12(15)16-2)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEORWIBMIWQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SC)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2609358.png)





![1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609369.png)
![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2609371.png)


![8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one](/img/structure/B2609376.png)

